molecular formula C29H32N4O6S2 B2946683 ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 888462-34-8

ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2946683
CAS No.: 888462-34-8
M. Wt: 596.72
InChI Key: JSMSOOTUWSGBBR-UHFFFAOYSA-N
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Description

Ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a thieno[3,4-d]pyridazine derivative featuring a 4-isopropylphenyl group at position 3 and a 4-(N,N-diethylsulfamoyl)benzamido substituent at position 3. The structural complexity of this compound, including the sulfamoylbenzamido moiety and isopropylphenyl group, distinguishes it from simpler analogs and may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-4-oxo-3-(4-propan-2-ylphenyl)thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O6S2/c1-6-32(7-2)41(37,38)22-15-11-20(12-16-22)26(34)30-27-24-23(17-40-27)25(29(36)39-8-3)31-33(28(24)35)21-13-9-19(10-14-21)18(4)5/h9-18H,6-8H2,1-5H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMSOOTUWSGBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)C(C)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(4-(N,N-diethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with significant biological implications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C23H32N4O4S2\text{C}_{23}\text{H}_{32}\text{N}_{4}\text{O}_{4}\text{S}_{2}

This structure features a thieno[3,4-d]pyridazine core, substituted with various functional groups that enhance its biological activity. The presence of the N,N-diethylsulfamoyl group is particularly noteworthy as it may influence the compound's interaction with biological targets.

Research indicates that this compound exhibits multiple mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis in cancer cells.
  • Modulation of Ion Channels : Preliminary studies suggest that it may affect calcium channels, which are crucial for various cellular functions including muscle contraction and neurotransmitter release.
  • Antioxidant Properties : The compound may also exhibit antioxidant activity, protecting cells from oxidative stress.

Pharmacological Effects

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces inflammation in vitro
NeuroprotectiveProtects neurons from damage

Case Studies

  • Anticancer Activity : A study demonstrated that the compound significantly reduced the viability of triple-negative breast cancer (TNBC) cells by inducing apoptosis through ER stress pathways and MEK/ERK signaling modulation. The results indicated a dose-dependent response with IC50 values in the low micromolar range.
  • Antimicrobial Properties : In vitro tests showed that the compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for Staphylococcus aureus.
  • Inflammation Reduction : In a murine model of inflammation, administration of the compound led to a marked decrease in pro-inflammatory cytokines, suggesting potential utility in treating inflammatory diseases.

Research Findings

Recent studies have employed various methodologies to assess the biological activity of this compound:

  • Molecular Docking Studies : These studies have revealed strong binding affinities to key proteins involved in cancer progression and inflammation, indicating potential as a therapeutic agent.
  • In Vivo Studies : Animal models have shown promising results regarding safety and efficacy, with no significant adverse effects reported at therapeutic doses.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name R3 R5 Melting Point (°C) Yield (%) Key Biological Activity References
Ethyl 5-amino-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (26) 4-Fluorophenyl NH2 178–180 70 Tau aggregation inhibition
Ethyl 5-amino-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (29) 4-Chlorophenyl NH2 Not reported 72 Tau aggregation inhibition
Ethyl 5-amino-3-(4-bromophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (9) 4-Bromophenyl NH2 198–200 55 Not specified
Isopropyl 5-amino-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (10) 4-Chlorophenyl NH2 118–120 77 Improved lipophilicity
Target Compound 4-Isopropylphenyl 4-(N,N-Diethylsulfamoyl)benzamido Not reported Not reported Potential tau inhibition (inferred)

Key Findings from Comparative Studies

Substituent Effects on Bioactivity

  • Aromatic Groups at Position 3 : Electron-withdrawing groups (e.g., 4-F, 4-Cl, 4-Br) enhance tau aggregation inhibition by stabilizing interactions with hydrophobic pockets in tau fibrils . The 4-isopropylphenyl group in the target compound introduces steric bulk, which may improve binding selectivity but reduce solubility.

Ester Group Impact on Pharmacokinetics

  • Ethyl vs. Isopropyl Esters : Isopropyl esters (e.g., compound 10) exhibit higher lipophilicity (logP), favoring blood-brain barrier penetration, as demonstrated in brain-penetrant tau inhibitors . The ethyl ester in the target compound may balance solubility and permeability.
  • Carboxylic Acid Derivatives : Hydrolysis of the ester (e.g., compound 11) increases polarity, reducing CNS penetration but improving aqueous solubility for peripheral applications .

NMR and Spectroscopic Insights

  • NMR Shifts : In analogs like compound 26, the NH2 group at position 5 resonates at δ 6.06 ppm (<sup>1</sup>H), while aromatic protons in the 4-chlorophenyl group appear at δ 7.33–7.66 ppm . The target compound’s 4-isopropylphenyl group is expected to show upfield shifts due to steric shielding, and the sulfamoylbenzamido group may exhibit distinct <sup>13</sup>C signals near δ 40–50 ppm (diethyl groups) .
  • IR and MS Data : Sulfonamide moieties typically show IR stretches at ~1150 cm<sup>−1</sup> (S=O), while ester carbonyls appear at ~1700 cm<sup>−1</sup> .

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